2-(Difluoromethyl)mesitylene
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Overview
Description
2-(Difluoromethyl)mesitylene is an organic compound characterized by the presence of a difluoromethyl group attached to a mesitylene (1,3,5-trimethylbenzene) core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)mesitylene typically involves the introduction of a difluoromethyl group to the mesitylene core. One common method is the difluoromethylation of mesitylene using difluorocarbene precursors. This can be achieved through the reaction of mesitylene with difluorocarbene generated from reagents such as difluoromethyl diazomethane or difluoromethyl sulfone under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)mesitylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated aromatic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the mesitylene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Difluoromethylated aromatic ketones or carboxylic acids.
Reduction: Mesitylene derivatives with a methyl group.
Substitution: Halogenated mesitylene derivatives.
Scientific Research Applications
2-(Difluoromethyl)mesitylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in biological systems due to its unique fluorine-containing structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)mesitylene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the difluoromethyl group. This group can act as an electron-withdrawing substituent, influencing the reactivity of the mesitylene core. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
2-(Trifluoromethyl)mesitylene: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Chlorodifluoromethyl)mesitylene: Contains a chlorodifluoromethyl group.
2-(Bromodifluoromethyl)mesitylene: Contains a bromodifluoromethyl group.
Uniqueness: 2-(Difluoromethyl)mesitylene is unique due to the specific electronic and steric effects imparted by the difluoromethyl group.
Properties
Molecular Formula |
C10H12F2 |
---|---|
Molecular Weight |
170.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C10H12F2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,10H,1-3H3 |
InChI Key |
CYLWLDXFQINILA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(F)F)C |
Origin of Product |
United States |
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